molecular formula C12H18N2O3 B14793851 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide

2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide

Katalognummer: B14793851
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: YNVNPXMKZOLSLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis .

Wirkmechanismus

The mechanism of action of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The compound may inhibit enzyme activity or block receptor signaling, resulting in various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the furan ring and the amino group allows for diverse chemical reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C12H18N2O3/c1-8(2)14(12(16)9(3)13)7-10(15)11-5-4-6-17-11/h4-6,8-9H,7,13H2,1-3H3

InChI-Schlüssel

YNVNPXMKZOLSLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.